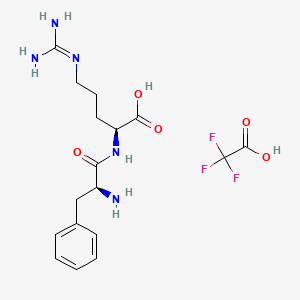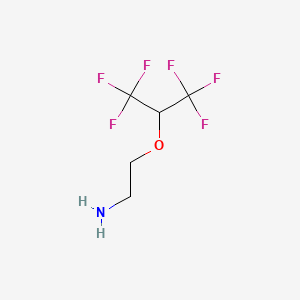
2-(Hexafluoropropoxy)ethyl amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexafluoropropoxy)ethyl amine, also known as 2-HFPE, is an organofluorine compound used in a variety of applications. It is a colorless liquid with a boiling point of 107°C and a melting point of -41°C. 2-HFPE is a versatile compound with a wide range of applications in research and industry, making it an important chemical for many areas of study.
Wissenschaftliche Forschungsanwendungen
2-(Hexafluoropropoxy)ethyl amine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst for the synthesis of polymers. It is also used as a reactant in the synthesis of pharmaceuticals and other compounds. 2-(Hexafluoropropoxy)ethyl amine is used in the production of fluorinated polymers, which have applications in the fields of aerospace, electronics, and medical devices.
Wirkmechanismus
2-(Hexafluoropropoxy)ethyl amine acts as a nucleophile, meaning it can donate electrons to form a covalent bond with an electrophile. The Lewis acid catalyst serves to activate the hexafluoropropene, which then reacts with the ethanolamine to form the intermediate. The intermediate then reacts with the ethanolamine to form the desired 2-(Hexafluoropropoxy)ethyl amine product.
Biochemical and Physiological Effects
2-(Hexafluoropropoxy)ethyl amine has been studied extensively for its biochemical and physiological effects. In laboratory studies, 2-(Hexafluoropropoxy)ethyl amine has been shown to inhibit the growth of several species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity, inhibiting the growth of Candida albicans. In addition, 2-(Hexafluoropropoxy)ethyl amine has been shown to have antiviral activity against the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Hexafluoropropoxy)ethyl amine has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it should be noted that 2-(Hexafluoropropoxy)ethyl amine is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
Future research on 2-(Hexafluoropropoxy)ethyl amine could focus on exploring its potential applications in the medical field. For example, further studies could be conducted to examine its potential use as an antimicrobial agent or as a potential antiviral agent. Additionally, further research could be conducted to explore its potential use as a catalyst for organic synthesis or as a reactant in the synthesis of pharmaceuticals and other compounds. Finally, additional research could be conducted to explore its potential use in the production of fluorinated polymers.
Synthesemethoden
2-(Hexafluoropropoxy)ethyl amine is synthesized by reacting hexafluoropropene with ethanolamine in the presence of a catalytic amount of a Lewis acid. The reaction proceeds in two steps, with the first step being the formation of the 2-hexafluoropropoxyethylamine intermediate. The intermediate is then reacted with the ethanolamine to form the desired 2-(Hexafluoropropoxy)ethyl amine product.
Eigenschaften
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLBHWIESYVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexafluoropropoxy)ethyl amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

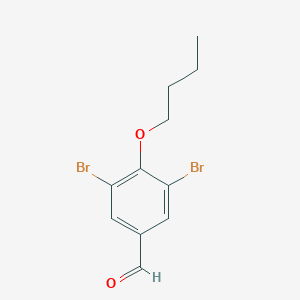
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)

![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
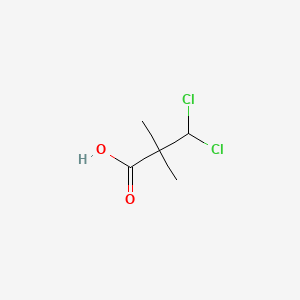
![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

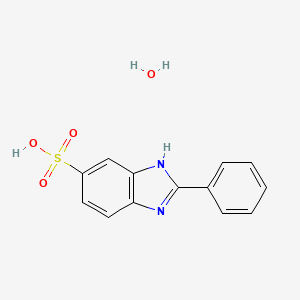
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)

